REACTION_CXSMILES
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[CH2:1]([Li])CCC.I[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1C)[CH2:10][OH:11].C[O:17][B:18](OC)[O:19]C>>[OH:11][CH2:10][C:9]1[C:8]([CH3:1])=[C:7]([B:18]([OH:19])[OH:17])[CH:14]=[CH:13][CH:12]=1
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Name
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|
Quantity
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4 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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IC=1C=C(CO)C=CC1C
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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COB(OC)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Aqueous workup and purification by SiO2 flash chromatography (40–50% EtOAc in hexanes)
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Name
|
|
Type
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product
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Smiles
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OCC=1C(=C(C=CC1)B(O)O)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |